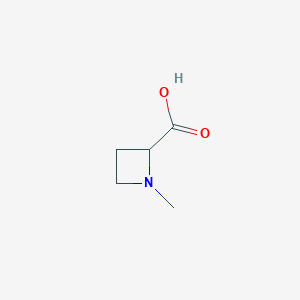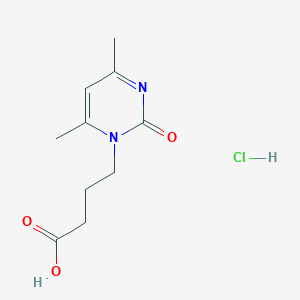
2-甲基-2-(吡咯烷-1-基)丙酸盐酸盐
描述
“2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride” consists of a pyrrolidine ring attached to a propanoic acid group with a methyl group at the 2-position . The exact 3D structure can be viewed using specialized software or online databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride” include a molecular weight of 193.67 and a molecular formula of C8H15NO2•HCl . More specific properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases.科学研究应用
鉴定和衍生化
2-甲基-2-(吡咯烷-1-基)丙酸盐酸盐已被探索用于法医学领域,以鉴定和衍生选定的卡西酮类物质。研究表明,使用 GC-MS、IR、NMR 和电子吸收光谱等光谱方法来检查卡西酮类物质的新型盐酸盐的性质,包括与 2-甲基-2-(吡咯烷-1-基)丙酸相关的衍生物。这些方法在诊断应用中至关重要,提供了有关这些化合物中存在的甲基、N-甲基和羰基的至关重要的数据 (Nycz 等人,2016)。
合成和结构分析
该化合物的合成过程和结构分析一直是化学研究的主题。一项研究重点在于合成 2-甲基-2-[4-(2-氧代-2-(吡咯烷-1-基)乙基)苯氧基]丙酸,这是一种密切相关的化合物,通过将 2-(4-羟基苯基)乙酰氯与吡咯烷缩合来实现。此合成产生了大约 38% 的总体结果,目标化合物的结构通过 IR、1HNmR 和 MS 技术得到证实 (张,2009)。
化学反应性和转化
研究的另一个方面深入研究了相关化合物的化学反应性和转化。例如,已记录了 (E)-2-[(3S,4S)-4-羟基-3-(戊-3-氧基)吡咯烷-2-亚基]丙酸甲酯的合成及其转化为不同衍生物的异常再环化,展示了这些化合物复杂的化学和在合成新型有机分子中的潜在应用 (吉马洛娃等人,2013;2014)。
先进材料和缓蚀
对 2-甲基-2-(吡咯烷-1-基)丙酸盐酸盐衍生物的应用的研究延伸到材料科学,特别是在先进材料和缓蚀的合成中。源自相关化合物的曼尼希碱已被评估为酸性环境中低碳钢表面的缓蚀剂,展示了这些化学物质在工业应用中的多方面用途 (吉瓦等人,2015)。
属性
IUPAC Name |
2-methyl-2-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)9-5-3-4-6-9;/h3-6H2,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKKQUSRFLDTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
CAS RN |
1185177-07-4 | |
| Record name | 2-methyl-2-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)





